Dichapetalin L

Description

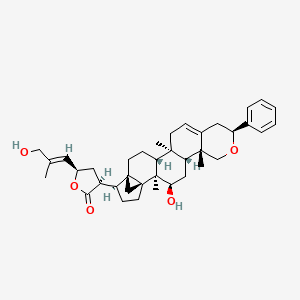

Structure

2D Structure

3D Structure

Properties

CAS No. |

874213-55-5 |

|---|---|

Molecular Formula |

C38H50O5 |

Molecular Weight |

586.8 g/mol |

IUPAC Name |

(3S,5R)-5-[(E)-3-hydroxy-2-methylprop-1-enyl]-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18R,19S)-3-hydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]oxolan-2-one |

InChI |

InChI=1S/C38H50O5/c1-23(20-39)16-26-18-27(33(41)43-26)28-11-15-38-21-37(28,38)14-12-30-34(2)13-10-25-17-29(24-8-6-5-7-9-24)42-22-35(25,3)31(34)19-32(40)36(30,38)4/h5-10,16,26-32,39-40H,11-15,17-22H2,1-4H3/b23-16+/t26-,27-,28-,29-,30+,31+,32+,34+,35-,36-,37+,38+/m0/s1 |

InChI Key |

CXFAPKZJDHSDJC-NNLSLSRSSA-N |

Isomeric SMILES |

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)CC[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)/CO |

Canonical SMILES |

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)CCC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)CO |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Dichapetalin L and Analogues

Botanical Sources within the Dichapetalum Genus

The Dichapetalum genus stands out as a significant reservoir of dichapetalins. These compounds are characterized by a 2-phenylpyrano moiety fused to the A ring of a 13,30-cyclodammarane triterpenoid (B12794562) structure. researchgate.netnih.gov

Dichapetalum gelonioides has been a focal point of phytochemical research, leading to the isolation of a diverse array of dichapetalins. researchgate.netscispace.com Notably, a study on a Philippine collection of D. gelonioides led to the isolation of Dichapetalin L, along with Dichapetalin K. nih.gov This particular investigation was prompted by the promising selective cytotoxicity of other dichapetalins found in the plant, such as Dichapetalin A, I, and J, against the SW626 human ovarian cancer cell line. nih.gov Further research on D. gelonioides has continued to uncover new dichapetalins, highlighting its importance as a source of these complex natural products. researchgate.netacs.org

Beyond D. gelonioides, several other species within the Dichapetalum genus have been found to produce a variety of dichapetalin analogues. These discoveries underscore the chemotaxonomic significance of these compounds within the genus.

Dichapetalum madagascariense : This species is a well-established source of dichapetalins, with early studies leading to the isolation of dichapetalins A-H and M. tandfonline.comresearchgate.net Dichapetalin A, first isolated from this plant, was noted for its potent and selective cytotoxicity. researchgate.net

Dichapetalum mombuttense : Dichapetalin A has been identified in this species. researchgate.nettandfonline.com

Dichapetalum zenkeri : This species is also known to contain Dichapetalin A. researchgate.nettandfonline.com

Dichapetalum leucosia : Interestingly, while this species yields dichapetalins B, C, I, and L, the parent compound, Dichapetalin A, was notably absent in the investigated samples. tandfonline.com

Dichapetalum filicaule : A phytochemical investigation of this rare species, found in Côte d'Ivoire and Ghana, resulted in the isolation of a new analogue, Dichapetalin X, alongside the known Dichapetalin A. tandfonline.comresearchgate.netnih.gov

Dichapetalum pallidum : The roots of this species have yielded 7-hydroxydichapetalin P, Dichapetalin A, and Dichapetalin X. researchgate.netresearchgate.netmdpi.com

Dichapetalum crassifolium : This species, distributed across Africa, Tropical Asia, and Latin America, has been found to contain Dichapetalin A and Dichapetalin M. researchgate.netresearchgate.net114.55.40

Occurrence within Phyllanthus Genus

The occurrence of dichapetalin-type triterpenoids is not limited to the Dichapetalum genus. These compounds have also been isolated from certain species of the Phyllanthus genus, indicating a potential chemotaxonomic link between these two genera. researchgate.net

Phytochemical studies have identified dichapetalin-type compounds in:

Phyllanthus acutissima : Chemical investigation of the aerial parts of this plant led to the isolation of five new dichapetalin-type triterpenoids, named acutissimatriterpenes A–E. acs.orgnih.gov

Phyllanthus acidus : The young leaves of this plant, which are consumed as a vegetable in some regions, have been found to contain new cytotoxic dichapetalins. researchgate.netresearchgate.net

Plant Parts Utilized for Isolation

The isolation of this compound and its analogues has been achieved from various parts of the source plants. The specific plant part utilized often depends on the species and the concentration of the target compounds.

Roots : The roots are a frequently utilized source for isolating dichapetalins. For instance, the roots of D. madagascariense, D. filicaule, and D. pallidum have all yielded various dichapetalin analogues. researchgate.nettandfonline.comnih.govresearchgate.net In the case of D. filicaule, preliminary TLC screening indicated that dichapetalins were present only in the roots, making them the chosen plant part for further study. tandfonline.com

Stem Bark : The stem bark has also proven to be a valuable source. The initial isolation of dichapetalins I and J, and the subsequent isolation of this compound and K from D. gelonioides, were from the stem bark. nih.govacs.org

Twigs : Nine new dichapetalin-type triterpenoids were successfully isolated from the twigs of D. gelonioides. researchgate.net

Leaves : The leaves of some species are also sources of these compounds. For example, the leaves of P. acidus have been shown to contain new dichapetalins. researchgate.net The leaves of some African Dichapetalum species are also used in traditional medicine. researchgate.net

Aerial Parts : For P. acutissima, the aerial parts of the plant were used for the isolation of acutissimatriterpenes A–E. acs.org

Data on this compound and Analogues

The table below summarizes the occurrence of this compound and some of its analogues in various plant species and the plant parts from which they were isolated.

| Compound Name | Botanical Source(s) | Plant Part(s) Utilized for Isolation |

| This compound | Dichapetalum gelonioides, Dichapetalum leucosia | Stem Bark nih.gov, Not specified for D. leucosia tandfonline.com |

| Dichapetalin A | Dichapetalum gelonioides, D. madagascariense, D. mombuttense, D. zenkeri, D. filicaule, D. pallidum, D. crassifolium | Stem Bark, Roots researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net |

| Dichapetalin K | Dichapetalum gelonioides | Stem Bark nih.gov |

| Dichapetalin M | Dichapetalum madagascariense, D. eickii, D. crassifolium | Roots, Not specified for D. eickii researchgate.netresearchgate.net |

| Dichapetalin X | Dichapetalum filicaule, Dichapetalum pallidum | Roots tandfonline.comnih.govresearchgate.net |

| 7-hydroxydichapetalin P | Dichapetalum pallidum | Roots researchgate.netresearchgate.net |

| Acutissimatriterpenes A-E | Phyllanthus acutissima | Aerial Parts acs.org |

| Pacidusins | Phyllanthus acidus | Leaves researchgate.netscispace.com |

Isolation and Structural Elucidation Methodologies of Dichapetalins

Extraction and Chromatographic Separation Techniques (e.g., column chromatography, semi-preparative HPLC)

The journey to isolating Dichapetalin L begins with its extraction from plant material. This compound, along with other related compounds, has been successfully isolated from the stem bark of Dichapetalum gelonioides and the roots of Dichapetalum leucosia. nih.govdoi.orgnih.gov The general procedure involves the initial extraction of the dried and powdered plant material with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). nih.govnih.gov

Following extraction, the resulting crude extract is a complex mixture of numerous compounds, necessitating a multi-step purification process. This purification is often guided by bioassays to track the fractions with the desired biological activity. nih.gov The primary method for separating these complex mixtures is column chromatography over a stationary phase like silica (B1680970) gel. nih.gov Elution is performed using a gradient of solvents with increasing polarity, such as mixtures of hexane-acetone or chloroform-methanol, to separate the components based on their affinity for the stationary phase. nih.gov

Further purification of the fractions containing the target compound is often required. This is achieved using more advanced chromatographic techniques. Reversed-phase column chromatography, using media like RP-18, is employed to separate compounds based on their hydrophobicity. nih.gov For final purification to obtain highly pure this compound, semi-preparative High-Performance Liquid Chromatography (HPLC) is utilized. nih.govnih.gov This technique uses high pressure to pass the sample through a column packed with fine particles, allowing for high-resolution separation of compounds with very similar chemical structures. nih.gov For instance, this compound has been purified from chromatographic fractions using HPLC with a solvent system like acetonitrile-water. nih.gov

Advanced Spectroscopic and Diffraction Approaches for Structural Determination

Once a pure sample of this compound is obtained, its intricate structure is elucidated using a suite of advanced analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the planar structure of this compound, revealing how atoms are connected. The process involves a comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary). nih.gov The structure of this compound was determined to be very similar to that of Dichapetalin I, with the key difference being the absence of the Δ¹¹,¹²-double bond in this compound. nih.gov

2D NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital as it shows correlations between protons and carbons over two to three bonds, allowing the connection of individual structural fragments into the complete molecular skeleton. nih.gov These correlations confirmed the proposed structure for this compound. nih.gov

The following table presents the ¹H and ¹³C NMR data for Dichapetalin I, which is structurally analogous to this compound except for the C-11 and C-12 positions.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Dichapetalin I in CDCl₃ (this compound shares this structure, lacking the double bond at C-11/C-12)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 25.7 | 1.70, m; 1.95, m |

| 2 | 120.5 | 5.38, d (6.9) |

| 3 | 143.9 | - |

| 4 | 82.2 | - |

| 5 | 49.3 | 2.15, m |

| 6 | 18.2 | 1.45, m; 1.55, m |

| 7 | 34.9 | 1.45, m; 1.55, m |

| 8 | 40.5 | - |

| 9 | 49.8 | 2.05, m |

| 10 | 37.6 | - |

| 11 | 126.9 | 5.51, d (5.5) |

| 12 | 74.8 | 3.84, d (5.5) |

| 13 | 28.1 | - |

| 14 | 34.6 | - |

| 15 | 32.7 | 1.55, m; 1.75, m |

| 16 | 26.9 | 1.65, m; 1.95, m |

| 17 | 53.6 | 2.40, m |

| 18 | 16.5 | 1.18, s |

| 19 | 18.2 | 1.06, s |

| 20 | 40.1 | 2.45, m |

| 21 | 176.6 | - |

| 22 | 34.5 | 2.05, m; 2.25, m |

| 23 | 79.1 | 5.14, t (8.5) |

| 24 | 126.9 | 5.75, dd (15.5, 8.5) |

| 25 | 137.9 | - |

| 26 | 69.2 | 4.05, d (5.0) |

| 27 | 13.5 | 1.74, s |

| 28 | 25.7 | 1.31, s |

| 29 | 69.5 | 3.57, d (11.0); 3.77, d (11.0) |

| 30 | 20.3 | 0.43, d (4.5); 0.76, d (4.5) |

| 1' | 79.6 | 4.26, t (3.0) |

| 2' | 31.8 | 2.05, m; 2.25, m |

| 1'' | 141.2 | - |

| 2'', 6'' | 125.8 | 7.27-7.38, m |

| 3'', 5'' | 128.3 | 7.27-7.38, m |

| 4'' | 127.3 | 7.27-7.38, m |

Data sourced from Fang et al., J. Nat. Prod., 2006. nih.gov The structure of this compound is identical except for the saturation of the double bond between C-11 and C-12, resulting in changes to the chemical shifts of these and adjacent nuclei.

Mass spectrometry (MS) is a powerful analytical technique used to determine the exact mass and molecular formula of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI) or electron ionization (EIMS), is employed. nih.govrsc.org

HREIMS analysis of this compound established its molecular formula as C₃₈H₅₂O₆. nih.gov This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition, a critical piece of data in the identification of a new compound. Analysis of the fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating data from NMR spectroscopy.

While NMR and MS can define the planar structure and connectivity of a molecule, determining its absolute stereochemistry requires other methods. X-ray crystallography is the definitive technique for establishing the absolute configuration of chiral molecules, provided that a suitable single crystal can be grown. nih.gov

This technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. This analysis allows for the creation of a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of every atom. The absolute configuration of the parent compound, Dichapetalin A, was unequivocally established using this method. nih.gov Although there is no specific report on the single-crystal X-ray analysis of this compound itself, the determination for Dichapetalin A serves as a crucial reference for assigning the stereochemistry of the entire class of related compounds, including this compound, based on comparative spectroscopic data and biogenetic considerations. nih.govdoi.org

Structural Diversity and Chemotaxonomic Significance of Dichapetalin Type Triterpenoids

Core Dammarane (B1241002) Skeleton Modifications and Annellation Patterns

The foundational structure of dichapetalin-type triterpenoids is the 13,30-cyclodammarane skeleton. nih.govrsc.org A defining characteristic of this class is the modification of this core through the condensation of a C6-C2 unit, likely derived from the shikimic acid pathway, onto the A ring of the triterpenoid (B12794562) structure. rsc.orgresearchgate.net

This condensation most commonly results in a 2-phenylpyran moiety being fused (annellated) to the A ring, creating the basic dichapetalin structure. nih.govresearchgate.netrsc.org However, significant structural diversity exists beyond this typical pattern. More complex and unprecedented annellations have been identified, including 4,5-spirocyclic systems and 6/9/6 heterotricyclic systems fused to the A ring, showcasing the varied biosynthetic pathways within the producing organisms. nih.govrsc.org

Variability in C-17 Side Chain Structural Features

A primary source of structural diversity among dichapetalin analogues arises from the modifications of the side chain attached at the C-17 position of the dammarane core. nih.govrsc.org These variations are crucial in differentiating the numerous known compounds within this family. The most prevalent side chains include lactone and spiroketal groups. researchgate.net

Specific examples of this variability include:

Lactone Moieties: A five-membered lactone ring with an allyl alcohol substituent is a characteristic feature of compounds like Dichapetalin A and Dichapetalin L. researchgate.net Related hemiacetal (lactol) forms also occur. researchgate.net

Methyl Ester Moieties: Several compounds, including Dichapetalins C, D, E, F, G, and H, feature a methyl ester side chain instead of a lactone. researchgate.net

Spiroketal Moieties: Dichapetalin M is an example of a compound bearing a spiroketal group at the C-17 position. researchgate.net

Furan (B31954) Moieties: Other modifications can lead to the formation of furan-containing side chains.

The table below illustrates the C-17 side chain variations in selected Dichapetalin compounds.

| Compound | C-17 Side Chain Feature |

| Dichapetalin A | 5-membered lactone with allyl alcohol |

| This compound | 5-membered lactone with allyl alcohol (11,12-dihydro) |

| Dichapetalin C, D, E, F, G, H | Methyl ester |

| Dichapetalin M | Spiroketal |

Classification of Dichapetalin-Type Compounds Based on Distinct Functional Motifs

Further classification of this triterpenoid family is based on the distinct functional motifs associated with the modified A ring. researchgate.net Research on compounds isolated from Dichapetalum gelonioides has led to a categorization into four main classes based on these newly adapted functionalities. rsc.orgresearchgate.net

These classes are defined as:

Phenyl-butadiene: Type-I dichapetalins possess a unique phenyl-butadiene functionality. nih.govrsc.org

Phenyl-endoperoxide: Type-II dichapetalins are characterized by a phenyl-endoperoxide extension. nih.govrsc.org

Phenyl-furan: Type-III dichapetalins contain a phenyl-furan attachment. nih.govrsc.org

Phenyl-enedione: Type-IV dichapetalins feature a phenyl-enedione appendage. nih.govrsc.org

This classification, exemplified by the dichapegenin series of compounds, highlights the diverse chemical transformations that the foundational dichapetalin skeleton can undergo. researchgate.net The biosynthetic pathway for these four classes is thought to involve a cascade of modifications, including cycloaddition and rearrangement reactions. researchgate.net

The table below summarizes this classification system.

| Classification | Distinct Functional Motif | Example Compounds |

| Type I | Phenyl-butadiene | Dichapegenins A–D |

| Type II | Phenyl-endoperoxide | Dichapegenins E–L |

| Type III | Phenyl-furan | Dichapegenins M–O |

| Type IV | Phenyl-enedione | Dichapegenins Q, R, T |

Chemotaxonomic Markers within Dichapetalum and Phyllanthus Genera

Chemotaxonomy utilizes the distribution of specific chemical compounds in plants for classification purposes. Dichapetalin-type triterpenoids are powerful chemotaxonomic markers because their occurrence is highly restricted in the plant kingdom. nih.govrsc.org

These complex molecules have been reported almost exclusively from only two plant genera: Dichapetalum (family Dichapetalaceae) and Phyllanthus (family Phyllanthaceae). researchgate.netug.edu.ghnih.govrsc.org The consistent presence of this specific class of triterpenoids serves as a distinct chemical fingerprint for these two genera, helping to define their relationship and distinguish them from other plants. nih.govrsc.org The isolation of these characteristic compounds from over a dozen different species across these two genera reinforces their significance as reliable markers for taxonomic identification and classification. researchgate.net

Biosynthetic Pathways and Biomimetic Synthesis of Dichapetalins

Proposed Biogenetic Derivation from Triterpenoid (B12794562) and C6–C2 Unit Condensation

The fundamental structure of dichapetalins is believed to originate from the condensation of two distinct precursor molecules: a triterpenoid and a C6–C2 unit. mdpi.comresearchgate.net The dichapetalin framework is characterized as a rare category of natural products featuring a modified skeleton formed by the condensation of this C6-C2 unit onto the A ring of a 13,30-cyclodammarane triterpenoid. mdpi.comrsc.orgrsc.org This unique class of triterpenoids features a 2-phenylpyrano moiety fused to the A ring of the triterpene skeleton. researchgate.netresearchgate.netnih.gov The C6–C2 unit is likely derived from the shikimic acid pathway. mdpi.comresearchgate.net

More specifically, the biosynthesis of the broader class of modified triterpenoids to which Dichapetalin L belongs is proposed to begin with the condensation of a β-ketophenylpropionyl-CoA with a 3-keto-13,30-cyclodammarane triterpenoid, followed by several modification steps. rsc.org This initial condensation leads to the formation of dichapetalins with a phenyl-butadiene functionality (classified as Type I). rsc.orgrsc.org this compound, which possesses a phenyl-endoperoxide moiety (Type II), is considered a direct downstream product of these Type I precursors through photooxygenation. rsc.orgresearchgate.net

Rationalization of Biosynthetic Pathway via Cascade Modifications

The structural diversity among dichapetalins is explained by a proposed metabolic cascade involving a sequence of diverse chemical events. rsc.orgrsc.orgresearchgate.net This cascade rationalizes the formation of four distinct classes of these compounds, starting from the initial phenyl-butadiene type (Type I). rsc.orgrsc.org

This compound belongs to the Type II class, characterized by a phenyl-endoperoxide moiety. rsc.orgresearchgate.net The proposed biosynthetic pathway suggests that these Type II compounds are generated from Type I precursors through a photooxygenation reaction. rsc.org This transformation is specifically envisioned as a singlet oxygen-involved Diels–Alder [4 + 2] cycloaddition. rsc.orgrsc.org

The cascade continues beyond the formation of this compound and its Type II analogues. It is proposed that the phenyl-endoperoxides can be converted into phenyl-furans (Type III) through a base-induced cleavage of the peroxide bond, followed by a dehydration-driven rearrangement. rsc.org A final oxidative procedure is speculated to convert the Type III phenyl-furans into Type IV compounds, which feature a phenyl-enedione motif. rsc.org This sequential pathway delineates a clear metabolic connection between the four classes of compounds isolated from Dichapetalum gelonioides. rsc.orgrsc.org

Biomimetic Synthesis for Pathway Validation and Analogue Generation

To validate the proposed biosynthetic cascade, researchers have designed and executed biomimetic and bio-inspired syntheses in the laboratory. rsc.orgrsc.org These efforts aim to replicate the proposed natural reactions, providing strong chemical evidence for the biosynthetic pathway. rsc.orgresearchgate.net

A bio-inspired three-step cascade reaction protocol was successfully designed to mimic the proposed metabolic transformations. rsc.orgrsc.org In a key step validating the formation of this compound, a biomimetic [4 + 2] Diels–Alder cycloaddition was performed on the Type I phenyl-butadiene precursors. rsc.org This reaction, using photochemically generated singlet oxygen, successfully yielded the corresponding phenyl-endoperoxide mixtures (Type II), which include this compound and its isomers. rsc.orgrsc.org

This successful biomimetic transformation of the four distinct compound classes served to validate the proposed biosynthetic pathway. rsc.orgresearchgate.netdntb.gov.ua Furthermore, the biomimetic synthesis was so effective that it also afforded two related analogues (compounds 16 and 19 in the study) that had not been isolated during the initial purification from the plant source. rsc.orgrsc.org The presence of these two compounds was later confirmed in a fresh plant extract, providing further support for the proposed metabolic cascade and demonstrating the power of biomimetic synthesis for generating novel analogues. rsc.org

Biological Activities and Mechanistic Insights of Dichapetalins in Vitro Studies

Antitumor and Antiproliferative Activities

Dichapetalins, a unique class of triterpenoids, have demonstrated significant cytotoxic and anti-proliferative activities against a variety of human cancer cell lines in laboratory settings. Research has highlighted the potent effects of these compounds, with activities often observed in the micromolar to nanomolar range.

Dichapetalin A, one of the most studied compounds in this family, has shown potent activity against the SW626 human ovarian cancer cell line with an IC50 value of 0.34 μM. researchgate.net However, it was found to be inactive against BC1 human breast cancer cells. researchgate.net Further studies demonstrated its activity against other cell lines including HOP-62 and Lu-1 lung cancer, with EC50 values of 0.5 μg/ml and 4.1μg/ml, respectively. ug.edu.gh

Other members of the dichapetalin family have also shown broad-spectrum activity. For instance, Dichapetalin X exhibited the strongest and broadest cytotoxic activities against a panel of leukemic cell lines, including Jurkat (T-lymphocytic leukemia), HL-60 (acute promyelocytic leukemia), and CEM (T-lymphoblast-like leukemia), with an IC50 value of 3.14 μM against Jurkat cells. researchgate.netscribd.com Its potency in these cell lines was even greater than that of the standard compound, curcumin. researchgate.netscribd.com A range of newly isolated dichapetalins (N-S) also displayed cytotoxic and anti-proliferative activities in the 10⁻⁶ to 10⁻⁸ M range against HCT116 (colon) and WM 266-4 (melanoma) cancer cell lines. nih.gov

The table below summarizes the cytotoxic activities of selected dichapetalins against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | Activity Metric | Value |

| Dichapetalin A | SW626 | Ovarian | IC50 | 0.34 μM researchgate.net |

| Dichapetalin A | HOP-62 | Lung | EC50 | 0.5 μg/ml ug.edu.gh |

| Dichapetalin A | Lu-1 | Lung | EC50 | 4.1 μg/ml ug.edu.gh |

| Dichapetalin A | HCT116 | Colon | EC50 | 0.25 μM researchgate.net |

| Dichapetalin X | Jurkat | Leukemia | IC50 | 3.14 μM researchgate.netscribd.com |

| Dichapetalin X | HL-60 | Leukemia | - | Active researchgate.netscribd.com |

| Dichapetalin X | CEM | Leukemia | - | Active researchgate.netscribd.com |

| Dichapetalins N-S | HCT116 | Colon | - | 10⁻⁶ to 10⁻⁸ M range nih.gov |

| Dichapetalins N-S | WM 266-4 | Melanoma | - | 10⁻⁶ to 10⁻⁸ M range nih.gov |

| Dichapetalins K & L | SW626 | Ovarian | - | Broad cytotoxicity scispace.com |

| Dichapetalins K & L | Panel of human tumor cell lines | Various | - | Broad cytotoxic activity researchgate.net |

Structure-Activity Relationship (SAR) Studies in Antitumor Activity

The diverse structures within the dichapetalin family have allowed for detailed investigations into the relationship between their chemical features and their antitumor activity. These studies have identified several key structural components that are crucial for cytotoxicity.

The saturation of the double bond at the Δ11,12 position of the triterpenoid (B12794562) skeleton has a notable and cell-line-specific impact on cytotoxic activity. Dichapetalin L is the 11,12-dihydro derivative of Dichapetalin A. researchgate.net The saturation of this bond in this compound results in a slight enhancement of activity against human LNCaP prostate and Lu-1 lung cancer cells when compared to its unsaturated counterpart. researchgate.net Conversely, this same structural modification leads to a significant decrease in activity against SW626 human ovarian cancer cells. researchgate.net Despite this, other studies have reported that both this compound and K demonstrate broad cytotoxicity against the SW626 cell line and a wider panel of human tumor cells. scispace.comresearchgate.net

| Compound | Structural Feature | Effect on Activity | Cell Lines Affected |

| This compound | Saturated Δ11,12 bond | Activity slightly enhanced | LNCaP (prostate), Lu-1 (lung) researchgate.net |

| This compound | Saturated Δ11,12 bond | Activity greatly decreased | SW626 (ovarian) researchgate.net |

The nature of the side chain attached at C-17 is a critical determinant of biological activity. A particularly unique feature found in some dichapetalins, such as Dichapetalin M, is a spiroketal moiety in the side chain. scispace.com This complex, bicyclic side chain is believed to confer stability to the adjacent lactone ring, potentially preventing its enzymatic hydrolysis into an inactive open-chain carboxylic acid. scispace.com This increased stability might lead to a retention of activity in vivo. scispace.com In brine shrimp lethality tests, an indicator of cytotoxicity, Dichapetalin M was found to be 28-fold more potent than Dichapetalin A, which possesses a simpler lactone side chain. ug.edu.ghscispace.com

A defining characteristic of the dichapetalins is the presence of a 2-phenylpyran moiety fused to the A ring of the dammarane (B1241002) skeleton. researchgate.netnih.gov This feature is formed by the condensation of a C6-C2 unit with the triterpenoid core. researchgate.netscribd.com The specific nature of this C6-C2 unit can significantly influence cytotoxic potency. Studies on newly isolated analogues have revealed that compounds featuring a phenyl-butadiene appendage as the C6-C2 unit are the most potent cytotoxic compound type among those evaluated. nih.govresearchgate.net This suggests that the aromatic ring and the conjugated system of the appendage are important for maximizing antitumor activity.

A crucial factor for the cytotoxic and antiproliferative activity of dichapetalins is the presence of a lactone ring in the side chain. scispace.com Studies have consistently shown that dichapetalins possessing a lactone generally exhibit significant activity, while analogous compounds with a methyl ester side chain are largely inactive. scispace.com

Antiparasitic Activities

While research into the antiparasitic properties of the dichapetalin class of compounds is ongoing, specific data for this compound is limited. The following sections summarize the findings for closely related dichapetalins against various parasites.

There is no specific data available regarding the anthelminthic activity of this compound against the human hookworm Necator americanus. However, studies on other constituents from the genus Dichapetalum have demonstrated potential anthelminthic properties. For example, Dichapetalin A and the novel Dichapetalin X have been tested for their ability to inhibit the hatching of Necator americanus eggs. Dichapetalin A showed more potent activity than Dichapetalin X in the Egg Hatch Inhibition (EHI) assay. researchgate.net

Table 1: Anthelminthic Activity of Dichapetalins against Necator americanus

| Compound | Egg Hatch Inhibition IC50 (µg/mL) |

| Dichapetalin A | 162.4 |

| Dichapetalin X | 523.2 |

| Albendazole (Control) | 93.27 |

Data sourced from in vitro Egg Hatch Inhibition (EHI) Assays. researchgate.net

Specific studies on the antischistosomal activity of this compound against Schistosoma haematobium have not been reported. Research on other compounds isolated from Dichapetalum crassifolium has shown activity against clinical isolates of this parasite. Both Dichapetalin A and Dichapetalin M demonstrated ovicidal effects on S. haematobium eggs, although they were less potent than the standard drug, praziquantel. researchgate.netnih.govresearchgate.net

Table 2: Antischistosomal Activity of Dichapetalins against Schistosoma haematobium

| Compound | Ovicidal Activity IC50 (µg/mL) |

| Dichapetalin A | 151.1 |

| Dichapetalin M | 191.0 |

| Praziquantel (Control) | 15.5 |

Data reflects the concentration required to inhibit 50% of egg hatching. researchgate.netnih.gov

There is currently no specific published data on the antiprotozoal activity of this compound. However, related compounds, Dichapetalin A and Dichapetalin M, have been evaluated for their effects on the protozoan parasites Trypanosoma brucei brucei and Leishmania donovani.

Against T. b. brucei, both Dichapetalin A and M showed some activity but were significantly less potent than the standard drug suramin. researchgate.netnih.gov In studies against L. donovani, Dichapetalin M exhibited moderate activity. researchgate.netnih.govresearchgate.net

Table 3: Antiprotozoal Activity of Dichapetalins

| Compound | Organism | IC50 (µg/mL) | Control | Control IC50 (µg/mL) |

| Dichapetalin A | Trypanosoma b. brucei | 74.22 | Suramin | 4.96 |

| Dichapetalin M | Trypanosoma b. brucei | 72.34 | Suramin | 4.96 |

| Dichapetalin M | Leishmania donovani | 16.80 | Amphotericin B | 0.21 |

Data sourced from in vitro Alamar Blue assays. researchgate.netnih.govresearchgate.net

Antimicrobial Activities (e.g., Bacillus cereus)

The minimum inhibitory concentration (MIC) is a key parameter used to measure the effectiveness of a substance in inhibiting the growth of a specific microorganism. Although MIC values for this compound have not been reported, the data for its analogues suggest that the dichapetalin scaffold is a promising candidate for the development of new antimicrobial agents.

**Table 1: Antimicrobial Activity of Related Dichapetalins against *Bacillus cereus***

| Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Dichapetalin A | Data not available | Ampicillin | Data not available |

| Dichapetalin M | Data not available | Ampicillin | Data not available |

Note: Specific MIC values for Dichapetalin A and M against Bacillus cereus were not available in the reviewed literature, though their potent activity has been noted.

Anti-inflammatory Activities

Dichapetalins have demonstrated significant anti-inflammatory properties in various in vitro models. These activities are primarily attributed to their ability to modulate key inflammatory pathways in immune cells like macrophages.

Overproduction of nitric oxide (NO) by macrophages is a hallmark of inflammation. Several studies have investigated the potential of natural compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. While specific data for this compound is not available, a study on a dichapetalin-type triterpenoid, identified as compound 1 from Dichapetalum longipetalum, demonstrated significant inhibitory effects on LPS-induced NO production with a half-maximal inhibitory concentration (IC50) value of 2.09 μM. This suggests that compounds with a similar chemical structure, such as this compound, may possess comparable anti-inflammatory activity.

Table 2: Inhibition of Nitric Oxide Production by a Related Dichapetalin

| Compound | Cell Line | Inducer | IC50 (µM) |

| Dichapetalin-type triterpenoid (Compound 1) | RAW264.7 | LPS | 2.09 |

Recent research has highlighted the role of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway in innate immunity and inflammation. researchgate.netnih.gov Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines. researchgate.netnih.gov Studies on dichapetalin-type triterpenoids have revealed their ability to modulate this pathway. Specifically, Dichapetalin A has been shown to inhibit the expression of IFN-β in mouse peritoneal macrophages infected with HSV-1 and also curbed the expression of IL-1β and IL-6 in LPS-stimulated macrophages. researchgate.netnih.gov This was achieved by down-regulating the phosphorylation of key downstream signaling proteins, TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). researchgate.netnih.gov These findings suggest that dichapetalins, and potentially this compound, can exert their anti-inflammatory and immunosuppressive effects by targeting the cGas-STING pathway. researchgate.netnih.gov

Other Reported Biological Activities (e.g., Antifeedant, Nematicidal, Antifungal, Acetylcholinesterase Inhibitory)

The dichapetalin class of compounds has been reported to possess a broad spectrum of other biological activities, suggesting their role in plant defense mechanisms and their potential for various therapeutic applications. These activities include antifeedant, nematicidal, antifungal, and acetylcholinesterase inhibitory effects. However, specific in vitro data for this compound for these activities are not available in the current literature. Research on other dichapetalins has laid the groundwork for future investigations into the specific activities of this compound.

Molecular Mechanisms of Action and Target Identification

Understanding the molecular mechanisms by which dichapetalins exert their biological effects is crucial for their development as therapeutic agents. One of the key signaling pathways identified to be modulated by this class of compounds is the Nuclear Receptor PXR (NR1I2) signaling pathway.

The Pregnane X Receptor (PXR), also known as NR1I2, is a nuclear receptor that plays a pivotal role in regulating the metabolism of xenobiotics and endogenous compounds. It is also implicated in inflammation and immunity. While direct studies on this compound are lacking, research on Dichapetalin M has demonstrated an antagonistic effect on the PXR signaling pathway. In human breast cancer cells (MCF-7) that express the NR1I2 receptor, Dichapetalin M showed significant activity. Further in vitro expression studies confirmed its antagonistic effect on PXR signaling. This suggests that the modulation of the PXR signaling pathway could be a potential mode of action for the biological activities observed in dichapetalins, including potentially this compound.

Cell Cycle Modulation and Gene Expression Regulation

Currently, there is a lack of specific research data detailing the direct effects of this compound on cell cycle progression. Studies have confirmed its anti-proliferative and cytotoxic activities against various cancer cell lines, but the exact mechanisms, such as induction of cell cycle arrest at specific phases (e.g., G1, S, G2/M), remain uncharacterized in published research. nih.gov

Similarly, the impact of this compound on the regulation of gene expression has not been elucidated. There are no available studies that identify specific genes or protein expression profiles that are up-regulated or down-regulated following treatment with this compound. Its broader cytotoxic effects suggest that it likely interferes with fundamental cellular processes, but the precise genetic or epigenetic targets are yet to be determined. scispace.comresearchgate.net

Table 1: Summary of In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HCT116 | Colon Carcinoma | Cytotoxic and anti-proliferative activity | nih.gov |

| WM 266-4 | Melanoma | Cytotoxic and anti-proliferative activity | nih.gov |

| SW626 | Ovarian Cancer | Broad cytotoxicity | scispace.com |

Investigating Signaling Pathways

The specific intracellular signaling pathways modulated by this compound are largely unknown. While related compounds, such as Dichapetalin A, have been studied for their effects on pathways like the cGas-STING signaling cascade, this research has not been extended to this compound. nih.gov The general cytotoxic data indicates that this compound affects cell survival, but the upstream signaling events and molecular targets that mediate these effects have not been identified. nih.gov Further research is required to determine if its mode of action involves common cancer-related pathways such as those controlling apoptosis, proliferation, or cellular stress responses.

Advanced Research Methodologies in Dichapetalin Studies

In Silico Approaches (e.g., for mode of action prediction, structural simplification, drug-likeness assessment)

In silico, or computational, methods have become indispensable in natural product research, offering predictive insights that guide and streamline laboratory work. For the dichapetalin class of compounds, these approaches are highlighted as a key future research perspective. ug.edu.ghnih.govresearchgate.net In silico studies can be applied to predict the biological activities and mechanisms of action of dichapetalins. researchgate.net For instance, computational models can screen compounds against virtual panels of biological targets to generate hypotheses about their mode of action, which can then be validated experimentally. researchgate.net

Another significant application of in silico tools is in the structural simplification and assessment of drug-likeness. ug.edu.ghnih.gov Natural products like dichapetalins often possess complex structures that can be challenging to synthesize and may have suboptimal pharmacokinetic properties. nih.gov Computational fragmentation and analysis can help identify the core pharmacophore responsible for the compound's activity, allowing for the design of simplified, more synthetically accessible analogues with improved drug-likeness. nih.gov This strategy aims to retain or enhance bioactivity while improving properties like solubility and metabolic stability. nih.gov In the context of Dichapetalin L, its specific structural feature—the saturation of the Δ11,12 double bond—is known to slightly enhance its activity against human LNCaP prostate and Lu-1 lung cancer cells compared to unsaturated analogues. researchgate.net This structure-activity relationship (SAR) data is invaluable for building and refining in silico models to design new, potent derivatives.

Table 1: Applications of In Silico Approaches in this compound Research

| In Silico Approach | Application in this compound Studies | Research Goal |

|---|---|---|

| Molecular Docking | Predict binding affinity and orientation of this compound to potential protein targets. | Mode of Action Prediction |

| QSAR Modeling | Correlate structural features of this compound and its analogues with their biological activity. | Structural Simplification & Lead Optimization |

| ADMET Prediction | Computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. | Drug-Likeness Assessment |

| Pharmacophore Mapping | Identify the essential 3D arrangement of functional groups in this compound required for bioactivity. | Design of Simplified Analogues |

Quantitative Analysis and Content Determination Techniques (e.g., Analytical HPLC)

Accurate quantification of this compound in various samples, from crude plant extracts to biological fluids, is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of multicomponent mixtures. nih.govresearchgate.net An HPLC method, typically coupled with a Diode-Array Detector (DAD), allows for the separation, identification, and quantification of individual compounds. scirp.orgmdpi.com

Developing a quantitative HPLC method requires careful validation of several parameters to ensure the results are reliable and reproducible. scirp.org This includes establishing linearity by creating a calibration curve with known concentrations of a pure this compound standard. mdpi.com Other critical validation parameters include precision (intra-day and inter-day variability), accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.comnih.gov While specific validated HPLC methods for this compound are not detailed in the available literature, the methodology is standard for the analysis of complex triterpenoids and other natural products. researchgate.netnih.gov Such a method would be fundamental for determining the concentration of this compound in Dichapetalum species, which is crucial for standardization and further pharmacological studies.

Table 2: Key Validation Parameters for a Quantitative HPLC Method for this compound

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | r² > 0.999 |

| Precision (RSD%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | RSD < 2% |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 95% - 105% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity and resolution from other components. |

Molecular Biology Techniques (e.g., qPCR for gene expression studies)

To understand the cellular and molecular mechanisms underlying the bioactivity of this compound, researchers employ various molecular biology techniques. Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful tool for measuring changes in gene expression. nih.gov This technique allows for the sensitive and specific quantification of messenger RNA (mRNA) levels for specific genes of interest within a cell or tissue sample after treatment with a compound. nih.gov

In the context of dichapetalin research, qPCR has been successfully used to validate hypotheses generated from in silico studies. For example, in vitro expression studies using qPCR confirmed that Dichapetalin M exerts an antagonistic effect on Pregnane X Receptor (PXR, or NR1I2) signaling, supporting the PXR signaling pathway as a likely mode of action. researchgate.net A similar approach could be applied to this compound. After treating cancer cell lines with this compound, researchers could perform qPCR to analyze the expression levels of genes involved in key cellular processes such as apoptosis, cell cycle regulation, or specific signaling pathways. This would provide critical insights into its mechanism of action at the molecular level. The high sensitivity of qPCR allows for the detection of even single copies of a gene sequence, making it ideal for studying subtle changes in gene expression induced by the compound. nih.gov

Table 3: Illustrative qPCR Workflow for Studying this compound's Effect on Gene Expression

| Step | Description | Purpose |

|---|---|---|

| 1. Cell Culture & Treatment | Treat selected cell lines (e.g., cancer cells) with this compound and a vehicle control. | To induce potential changes in gene expression. |

| 2. RNA Extraction | Isolate total RNA from the treated and control cells. | To obtain the genetic material (template) for analysis. |

| 3. cDNA Synthesis | Convert the extracted RNA into complementary DNA (cDNA) using reverse transcriptase. | To create a stable DNA template for PCR amplification. |

| 4. qPCR Amplification | Amplify the cDNA using specific primers for target genes (e.g., BAX, BCL2, CASP3) and a reference gene. | To quantify the expression level of each gene. |

| 5. Data Analysis | Calculate the relative change in gene expression in treated samples compared to controls (e.g., using the ΔΔCt method). | To determine if this compound upregulates or downregulates specific genes. |

Chemometric Analysis of Spectroscopic Data (e.g., PCA, SIMCA, PLS-DA for qualitative analysis)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy generate vast and complex datasets. Chemometrics applies multivariate statistics to extract meaningful information from this chemical data. frontiersin.orgnih.gov Techniques such as Principal Component Analysis (PCA), Soft Independent Modeling of Class Analogies (SIMCA), and Partial Least Squares Discriminant Analysis (PLS-DA) are powerful tools for the qualitative analysis and classification of samples based on their spectroscopic profiles. nih.govnih.gov

PCA is an unsupervised exploratory technique used to reduce the dimensionality of data and visualize patterns, groupings, or outliers. youtube.comnih.gov For instance, PCA could be applied to the NMR spectra of various Dichapetalum extracts to see if they cluster based on species or geographical origin, potentially correlating with their this compound content.

When the goal is to classify samples into predefined groups, supervised methods like PLS-DA and SIMCA are used. youtube.comsartorius.com PLS-DA is a regression-based method that aims to maximize the separation between classes. youtube.com SIMCA, on the other hand, builds a separate PCA model for each class and then classifies new samples based on how well they fit each model. sartorius.comresearchgate.net These methods could be used to build a model that can distinguish between high- and low-potency plant extracts or to differentiate between authentic and adulterated raw materials based on their spectroscopic fingerprint. frontiersin.org

| PLS-DA | Supervised | Discrimination and identification of variables responsible for class separation. | Identifying specific spectral regions (biomarkers) that differentiate between this compound and its analogues. |

UPLC-MS Analysis for Compound Detection and Validation

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a high-resolution analytical technique that has become a gold standard for the detection and validation of compounds in complex mixtures. researchgate.net UPLC systems use columns with smaller particle sizes (<2 μm) than traditional HPLC, resulting in significantly improved resolution, higher sensitivity, and much faster analysis times. sci-hub.box

When coupled with a mass spectrometer, UPLC-MS provides not only the retention time of a compound but also its mass-to-charge ratio (m/z) and fragmentation pattern, which offers a very high degree of certainty in compound identification. nih.govmdpi.com This is particularly valuable for validating the presence of this compound in crude plant extracts, where it may be present at low concentrations alongside numerous other structurally related compounds. The high sensitivity of UPLC-MS, especially when operating in modes like multiple reaction monitoring (MRM), allows for the confident detection and even quantification of trace-level components. nih.govmdpi.com The validation of a UPLC-MS method involves confirming parameters such as specificity, linearity, LOD, LOQ, accuracy, and precision to ensure the data is reliable. nih.govmdpi.com

Table 5: UPLC-MS Method Validation Parameters

| Parameter | Description |

|---|---|

| Specificity | Confirmed by comparing retention time and mass spectra of the analyte in the sample with a pure standard. |

| Linearity | Assessed by analyzing a series of dilutions of a standard solution to generate a calibration curve (r² > 0.99). |

| LOD / LOQ | The lowest concentration of the analyte that can be reliably detected and quantified, respectively. |

| Precision (RSD%) | Evaluated through repeated analysis of a sample on the same day (intra-day) and on different days (inter-day). |

| Accuracy (% Recovery) | Determined by spiking a blank matrix with a known amount of the analyte and measuring the recovered amount. |

| Matrix Effect | Assesses the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix. |

Future Research Directions and Translational Perspectives for Dichapetalin Type Compounds

Expansion of Structural Diversity and Bioactivity Scope

A primary focus of future research is the continued exploration and expansion of the structural diversity of dichapetalins and related compounds. nih.govresearchgate.netrsc.org First identified in 1995, this class of natural products is characterized by a distinctive 2-phenylpyrano moiety fused to the A ring of a dammarane-type triterpene skeleton. nih.govresearchgate.netrsc.org To date, approximately 100 novel dichapetalins and dichapetalin-type compounds have been reported. nih.govresearchgate.netrsc.org

Recent investigations into various species of Dichapetalum and Phyllanthus have led to the isolation of numerous new analogues, significantly broadening the known chemical space of these compounds. rsc.orgacs.org For example, chemical studies on Dichapetalum gelonioides have yielded highly modified triterpenoids with novel functional motifs attached to the A ring. rsc.org Similarly, investigations of Dichapetalum longipetalum resulted in the characterization of 17 previously undescribed analogues. acs.org These discoveries highlight the biosynthetic plasticity within these plant genera and suggest that many more structurally unique dichapetalins await discovery. rsc.orgacs.org

The expansion of structural diversity is intrinsically linked to the broadening of their bioactivity scope. nih.govresearchgate.netrsc.org While much of the research has focused on their cytotoxic properties, there is potential for other pharmacological activities. nih.gov The diverse chemical scaffolds presented by newly discovered dichapetalins provide a valuable resource for screening against a wider range of biological targets, potentially uncovering new therapeutic applications beyond cancer treatment. nih.govresearchgate.netrsc.org

Strategies for Structural Simplification to Enhance Drug-Likeness

Despite their potent bioactivities, the complex molecular architecture of dichapetalins presents a significant hurdle for their development as therapeutic agents. nih.govresearchgate.netrsc.org Structural simplification is a critical strategy to improve their "drug-likeness," enhancing properties such as synthetic accessibility, pharmacokinetic profiles, and reducing potential side effects. scienceopen.comnih.gov This approach involves identifying the key structural features essential for biological activity and designing simpler analogues that retain these pharmacophoric elements. scienceopen.comfiveable.me

By systematically truncating non-essential functionalities and reducing the number of chiral centers, researchers can create more synthetically tractable molecules. scienceopen.comnih.gov Computational methods, such as pharmacophore modeling, can aid in this process by identifying the crucial three-dimensional arrangement of chemical features required for activity. fiveable.me The goal is to develop simplified scaffolds that are easier to synthesize and optimize, ultimately leading to lead compounds with improved therapeutic potential. nih.govresearchgate.netrsc.orgscienceopen.com

Discovery of Novel Dichapetalins and Related Compounds from Underexplored Species

The genera Dichapetalum and Phyllanthus are vast, with over 200 and 1200 species, respectively, many of which remain chemically unexplored. nih.govresearchgate.netrsc.org This presents a significant opportunity for the discovery of new dichapetalins and related compounds with novel structures and biological activities. nih.govresearchgate.netrsc.org Past research has demonstrated that even different parts of the same plant can yield distinct chemical constituents. nih.gov

Systematic phytochemical investigation of these underexplored species is a promising avenue for uncovering new chemical diversity. nih.govresearchgate.netrsc.org For instance, the investigation of previously unexamined species like Dichapetalum pallidum has led to the isolation of new derivatives. nih.gov Furthermore, exploring species from different geographical locations can also contribute to the discovery of novel chemotypes, as environmental factors can influence the production of secondary metabolites. researchgate.netuplb.edu.ph

Promotion of Multidisciplinary and Interdisciplinary Studies

To fully realize the therapeutic potential of dichapetalins, a concerted effort involving multiple scientific disciplines is essential. nih.govresearchgate.netrsc.org This includes collaborations between natural product chemists, synthetic chemists, pharmacologists, and computational scientists. nih.govresearchgate.netrsc.org Such interdisciplinary approaches can accelerate the process of drug discovery and development, from the initial isolation and characterization of new compounds to the elucidation of their mechanisms of action and the optimization of lead candidates. nih.govyoutube.com

The integration of various experimental techniques and computational tools will be crucial. fiveable.meyoutube.com For example, in silico studies can help predict the biological activities and potential targets of newly isolated compounds, guiding further experimental validation. researchgate.netresearchgate.net This synergistic approach will not only enhance the efficiency of the research but also provide a more comprehensive understanding of the structure-activity relationships within the dichapetalin family. nih.govresearchgate.netrsc.org

Further Elucidation of Mechanisms of Action for Targeted Therapeutic Development

A deeper understanding of the molecular mechanisms underlying the biological activities of dichapetalins is paramount for their development as targeted therapies. nih.govresearchgate.netrsc.org While their cytotoxic effects are well-documented, the precise molecular targets and signaling pathways involved are not fully understood for many of these compounds. mdpi.com

Future research should focus on elucidating these mechanisms. nih.govresearchgate.netrsc.org For instance, studies have suggested that some dichapetalins may exert their effects through the induction of apoptosis and by modulating key cellular pathways. mdpi.com In vitro studies with dichapetalin M have indicated an antagonistic effect on PXR (NR1I2) signaling, suggesting a possible mode of action. researchgate.net Identifying the specific molecular targets will enable the rational design of more selective and potent analogues, minimizing off-target effects and enhancing their therapeutic index. nih.gov This knowledge is critical for advancing dichapetalins from promising natural products to clinically viable drug candidates.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Dichapetalin L from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. For purification, researchers often use reversed-phase HPLC with UV detection (λ = 210–280 nm) and confirm purity via NMR spectroscopy . Key challenges include minimizing co-eluting compounds with similar polarity; integrating LC-MS/MS for real-time monitoring is recommended to enhance yield and purity .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR (1D and 2D experiments like COSY, HSQC, HMBC) to confirm connectivity and stereochemistry.

- HR-ESI-MS for molecular formula verification.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Discrepancies in spectral data should be cross-checked against published databases (e.g., SciFinder, Reaxys) to resolve ambiguities .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

- Methodological Answer : Standard assays include:

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis induction : Flow cytometry with Annexin V/PI staining.

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., for kinases or proteases).

Ensure IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism) and validate results with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be resolved?

- Methodological Answer : Contradictions often arise from variability in:

- Sample purity : Re-test compounds with ≥95% purity (validated by HPLC).

- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration).

- Statistical power : Use larger sample sizes (n ≥ 3 biological replicates) and apply ANOVA with post-hoc tests to assess significance . Meta-analyses of published data can identify confounding variables (e.g., solvent effects) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer : Integrate multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : SILAC or TMT labeling to quantify protein expression changes.

- Metabolomics : LC-HRMS to track metabolic perturbations.

Validate findings using CRISPR-Cas9 knockouts of candidate targets (e.g., apoptosis regulators) and pathway enrichment analysis (e.g., KEGG, GO) .

Q. How should researchers address challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Key steps include:

- Retrosynthetic analysis : Identify stable intermediates (e.g., macrocyclic lactones).

- Stereoselective synthesis : Use chiral catalysts (e.g., Sharpless epoxidation).

- Parallel synthesis : Employ combinatorial libraries to explore substituent effects.

Characterize intermediates via in-line FTIR and LC-MS to monitor reaction progress .

Q. What computational methods are robust for predicting the binding affinity of this compound to potential molecular targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS, AMBER) simulations. Validate predictions with:

- MM-PBSA/GBSA for binding free energy calculations.

- Pharmacophore modeling to identify critical interaction motifs.

Cross-reference with experimental data (e.g., SPR or ITC binding assays) to refine force field parameters .

Methodological Best Practices

Q. How can researchers ensure reproducibility in studies involving this compound?

- Guidelines :

- Documentation : Provide detailed protocols for extraction, synthesis, and assays (e.g., solvent ratios, gradient profiles).

- Data sharing : Deposit raw spectra, chromatograms, and datasets in repositories (e.g., Zenodo, Figshare).

- Collaboration : Partner with independent labs for replication studies, especially for high-impact claims .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Guidelines :

- Nonlinear regression : Fit sigmoidal curves to dose-response data (e.g., log(inhibitor) vs. normalized response in Prism).

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values.

- Outlier detection : Use Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.